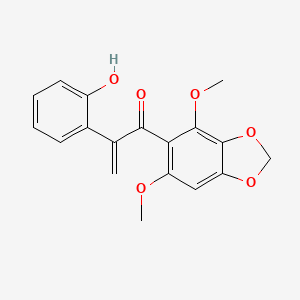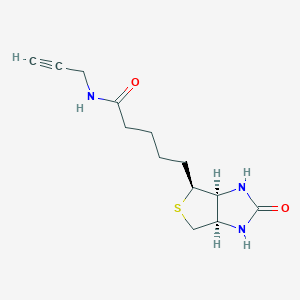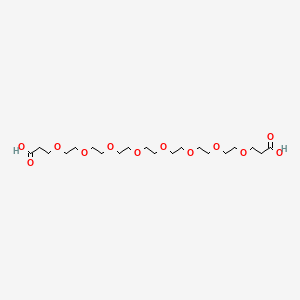
Bis-PEG8-acid
描述
Bis-PEG8-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
作用机制
Target of Action
Bis-PEG8-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
This compound acts as a bridge between the E3 ubiquitin ligase ligand and the target protein ligand in PROTACs . It enables the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, this compound links the antibody to the cytotoxic drug, allowing the drug to be specifically delivered to cells expressing the target antigen .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein degradation and targeted drug delivery . In the case of PROTACs, the ubiquitin-proteasome system is exploited to selectively degrade target proteins . For ADCs, the compound enables the specific delivery of cytotoxic drugs to target cells .
Pharmacokinetics
The ADME properties of this compound are largely dependent on the specific PROTAC or ADC it is part of . As a peg-based linker, this compound is expected to enhance the solubility and potentially the bioavailability of the compounds it is incorporated into .
Result of Action
The molecular and cellular effects of this compound’s action are the degradation of specific target proteins in the case of PROTACs, and the targeted delivery of cytotoxic drugs in the case of ADCs . These actions can lead to various downstream effects, such as the inhibition of cancer cell growth or the modulation of cellular signaling pathways .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of the target protein and E3 ubiquitin ligase (for PROTACs), the expression level of the target antigen (for ADCs), and the physiological conditions of the cellular environment
生化分析
Biochemical Properties
Bis-PEG8-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) . The terminal carboxylic acids of this compound can interact with primary amine groups of enzymes and proteins, forming a stable amide bond .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in its role as a linker in the formation of PROTACs and ADCs . These molecules influence cell function by targeting specific proteins for degradation, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker in PROTACs and ADCs . It enables the binding of these molecules to their target proteins, leading to changes in gene expression and potentially resulting in the inhibition or activation of certain enzymes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial factors in its effectiveness. As a component of PROTACs and ADCs, the stability of this compound can influence the long-term effects of these molecules on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are largely dependent on the specific PROTAC or ADC it is part of . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of the PROTACs and ADCs it forms . It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by its role in PROTACs and ADCs . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is largely dependent on the specific PROTAC or ADC it is part of . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
Bis-PEG8-acid is synthesized through a multi-step process involving the polymerization of ethylene oxide with water, monoethylene glycol, or diethylene glycol under alkaline conditions . The terminal carboxylic acid groups are introduced through subsequent reactions with appropriate reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts. The resulting PEG is then functionalized with carboxylic acid groups using reagents like succinic anhydride .
化学反应分析
Types of Reactions
Bis-PEG8-acid undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amines in the presence of EDC or DCC to form stable amide bonds.
Esterification: Can form esters with alcohols under acidic conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
EDC or DCC: Used for amide bond formation.
Succinic Anhydride: Used for introducing carboxylic acid groups.
LiAlH4: Used for reducing carboxylic acids to alcohols.
Major Products Formed
Amides: Formed from reactions with primary amines.
Esters: Formed from reactions with alcohols.
Alcohols: Formed from the reduction of carboxylic acids.
科学研究应用
Bis-PEG8-acid has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras).
Bioconjugation: Facilitates the conjugation of biomolecules due to its reactive carboxylic acid groups.
Nanoparticle Functionalization: Enhances the solubility and stability of nanoparticles in aqueous media.
Tissue Engineering: Used in the development of hydrogels and scaffolds for tissue engineering applications.
相似化合物的比较
Similar Compounds
PEG8-dimethicone: A PEG derivative with dimethicone groups, used in personal care products.
Bis-PEG8-dimethicone: Similar to PEG8-dimethicone but with two PEG chains.
PEG8-monooleate: A PEG derivative with a monooleate group, used as a penetration enhancer in pharmaceuticals.
Uniqueness
Bis-PEG8-acid is unique due to its two terminal carboxylic acid groups, which provide multiple reactive sites for bioconjugation and drug delivery applications. Its hydrophilic PEG spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAMFHIULAGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


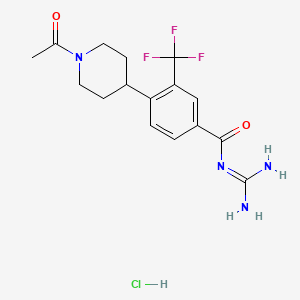
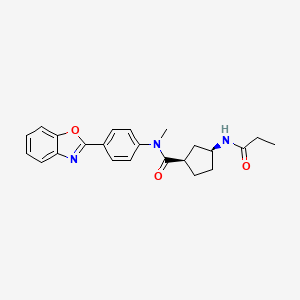
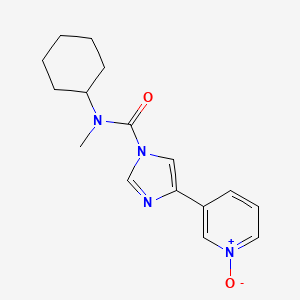

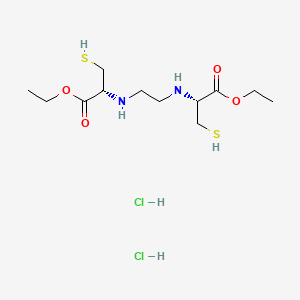
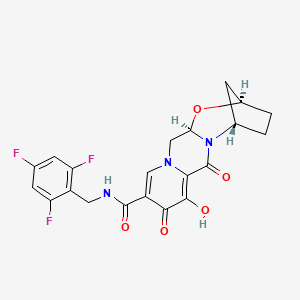
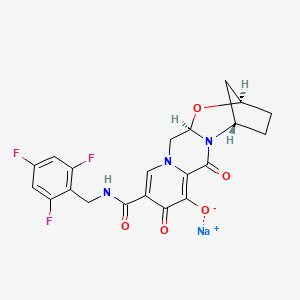
![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)
